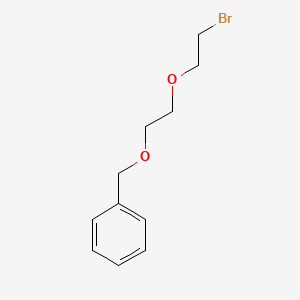

((2-(2-Bromoethoxy)ethoxy)methyl)benzene

Description

Structural Classification and General Chemical Context

((2-(2-Bromoethoxy)ethoxy)methyl)benzene, with the molecular formula C11H15BrO2, belongs to the class of organic compounds known as ethers, specifically an aromatic ether. chemicalbook.comnih.gov The structure is characterized by a benzene (B151609) ring attached to a diethoxy chain via a methylene (B1212753) bridge, with a terminal bromine atom. This combination of a flexible ether chain and a reactive bromo group attached to a benzylic moiety defines its chemical utility. atomfair.combldpharm.com

The presence of the bromo group makes the terminal carbon atom electrophilic and thus susceptible to nucleophilic substitution reactions. atomfair.com The ether groups, on the other hand, impart a degree of polarity and can participate in coordination with cations, a property that is fundamental to the chemistry of related macrocyclic ethers. researchgate.net In the broader context of organic chemistry, this compound is classified as a building block or a synthetic intermediate, primarily used in research and development for the synthesis of pharmaceuticals and specialty materials. atomfair.combldpharm.comindiamart.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15BrO2 | chemicalbook.com |

| Molecular Weight | 259.14 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 254 °C | echemi.com |

| Density | 1.36 g/cm³ | echemi.com |

| Refractive Index | 1.543 | echemi.com |

Historical Development and Initial Syntheses of Related Ether Compounds

The synthesis of ethers is a foundational aspect of organic chemistry, with historical roots in the 19th-century work of Alexander Williamson on the reaction between an alkoxide and an organohalide, now known as the Williamson ether synthesis. This method remains a cornerstone for the preparation of both simple and complex ethers.

The development of polyethers, particularly crown ethers, by Charles Pedersen in the 1960s marked a significant milestone. His work demonstrated that cyclic polyethers could selectively bind metal cations, launching the field of supramolecular chemistry. vt.edu The synthesis of these macrocycles often involves the reaction of a catechol with a di-halogenated oligoethylene glycol chain. nih.gov This general strategy of coupling a hydroxyl-containing compound with an alkyl halide is conceptually similar to the synthesis of open-chain ether compounds like ((2-(2-Bromoethoxy)ethoxy)methyl)benzene.

The preparation of simpler, related bromo-ethers, such as (2-bromoethyl)benzene, can be achieved by treating the corresponding alcohol (2-phenylethanol) with hydrogen bromide and a strong acid like sulfuric acid. prepchem.com A common method for synthesizing the title compound's core structure involves the reaction of 2-(benzyloxy)ethanol (B1666784) with a brominating agent. echemi.com These synthetic strategies highlight the modular nature of ether synthesis, allowing for the construction of molecules with specific functionalities and chain lengths.

Significance as an Intermediate in Complex Molecule Synthesis

The primary significance of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene lies in its role as a versatile intermediate for the synthesis of more complex molecules. atomfair.com Its bifunctional nature, possessing both a protected hydroxyl group (as a benzyl (B1604629) ether) and a reactive alkyl bromide, allows for sequential chemical transformations.

The reactive bromoethoxy moiety is particularly valuable for nucleophilic substitution reactions. atomfair.com This allows for the introduction of a variety of functional groups by reacting it with different nucleophiles, such as amines, thiols, or alkoxides. This reactivity is harnessed in the development of pharmaceutical agents and other fine chemicals. indiamart.com For instance, it has been utilized as a reactant in the preparation of muscarinic antagonists. echemi.com

Furthermore, this compound serves as a building block for the synthesis of larger, more complex structures such as functionalized crown ethers or other macrocycles. researchgate.netnih.gov The diethoxy segment can be extended or modified, and the terminal bromine allows for its attachment to other molecular scaffolds. The benzyl protecting group on the "other end" of the molecule can be removed under specific conditions to reveal a hydroxyl group for further functionalization. Its utility also extends to the synthesis of polymers and liquid crystals, where the defined length and functionality of the molecule are crucial. atomfair.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)ethoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYCZVOXLQKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276891 | |

| Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-32-5 | |

| Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125562-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [[2-(2-Bromoethoxy)ethoxy]methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromoethoxy Ethoxy Methyl Benzene

Alkylation and Etherification Pathways for Targeted Functionalization

The construction of the ether linkages in ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is primarily achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being the most fundamental and widely applied method. numberanalytics.comnumberanalytics.com This reaction involves the SN2 attack of an alkoxide ion on a primary alkyl halide, leading to the formation of an ether. masterorganicchemistry.comorganicchemistrytutor.com For the target molecule, this could involve the reaction of a benzylic alkoxide with a bromo-functionalized oligoethylene glycol derivative or, conversely, a benzyl (B1604629) halide with the alkoxide of a diethylene glycol monoether.

The classical Williamson synthesis is versatile and can be adapted for a wide range of ethers. numberanalytics.com However, modern advancements have introduced more sophisticated catalytic systems to facilitate these transformations under milder conditions. For instance, iron-catalyzed dehydrative etherification of benzyl alcohols offers a greener alternative to traditional methods that rely on alkyl halides, reducing the formation of salt byproducts. nih.govresearchgate.net Similarly, alkoxyhydrosilane-mediated cross-etherification reactions between benzyl alcohols and aliphatic alcohols provide a pathway to unsymmetrical ethers with high efficiency. nih.govrsc.org Another innovative approach involves the use of organohalides as catalysts for the dehydrative O-alkylation between two different alcohols, presenting a facile method for ether bond formation. rsc.org These advanced pathways offer improved selectivity and functional group tolerance, which are critical for the synthesis of complex molecules like ((2-(2-Bromoethoxy)ethoxy)methyl)benzene.

Strategic Approaches for Introducing the Bromoethoxy Moiety

The introduction of the bromoethoxy group is a critical step that defines the final structure and reactivity of the target compound. There are several strategic approaches to achieve this functionalization.

A common and direct method involves the reaction of a suitable alcohol precursor with a brominating agent. For the synthesis of the related compound, ((2-bromoethoxy)methyl)benzene, a described manufacturing method starts with 2-(benzyloxy)ethanol (B1666784). This precursor is then treated with a brominating agent like phosphorus tribromide (PBr₃) or triphenylphosphine (B44618) and bromine to convert the terminal hydroxyl group into a bromide. echemi.com This two-step approach, involving initial etherification to form the benzyloxy ethanol (B145695) intermediate followed by bromination, allows for controlled synthesis.

An alternative strategy involves a direct Williamson ether synthesis using a dihalogenated reagent. For example, a related synthesis of 1,2-bis(2-bromoethoxy)benzene (B13443855) is achieved by reacting catechol with an excess of 1,2-dibromoethane (B42909) in the presence of a base. chemicalbook.com Applying this logic to the target molecule, one could react sodium benzyloxide with 2-(2-bromoethoxy)ethyl bromide. However, a more practical approach would involve reacting the sodium salt of 2-(benzyloxy)ethanol with 1,2-dibromoethane, where careful control of stoichiometry is necessary to favor mono-alkylation and minimize the formation of symmetrical diether byproducts. This method directly installs the bromoethoxyethyl group onto the existing ether structure.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. numberanalytics.comnumberanalytics.com In the context of the Williamson ether synthesis pathway to ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, several factors are paramount.

Base and Solvent Selection: The choice of base and solvent significantly impacts the reaction rate and outcome. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the alkoxide from the parent alcohol. numberanalytics.com The reaction is best conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). numberanalytics.commasterorganicchemistry.com These solvents solvate the cation but not the alkoxide anion, thereby enhancing the nucleophilicity of the alkoxide and accelerating the desired SN2 reaction. numberanalytics.comnumberanalytics.com Protic solvents, in contrast, can solvate the alkoxide, reducing its reactivity.

Temperature Control: Reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions (E2), especially if secondary alkyl halides are involved. numberanalytics.com Since the synthesis of the target compound typically involves primary halides, this is less of a concern, but temperature optimization remains important for ensuring clean conversion and minimizing thermal degradation.

Reactant Choice: The Williamson ether synthesis works best with methyl or primary alkyl halides to avoid the competing elimination pathway. masterorganicchemistry.comorganicchemistrytutor.com Therefore, synthetic routes should be designed to ensure that the carbon atom undergoing nucleophilic attack is primary.

The following table illustrates how the choice of reaction parameters can influence the outcome of a typical Williamson ether synthesis.

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| NaOH | H₂O/Toluene (PTC) | 80 | 75 | 90 |

| KOtBu | THF | 60 | 88 | 95 |

| NaH | DMF | 25-50 | 92 | 98 |

| NaH | DMSO | 25 | 95 | >98 |

Data is illustrative and based on general principles of Williamson ether synthesis.

Scalable Synthetic Processes for Industrial and Large-Scale Applications

Transitioning a synthetic route from the laboratory to an industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. For ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, a scalable process must prioritize the use of readily available, cost-effective reagents and minimize operational complexity.

The classical Williamson ether synthesis is often adapted for large-scale production through the use of phase-transfer catalysis (PTC). A PTC process might involve an aqueous solution of a strong, inexpensive base like sodium hydroxide (B78521) and the alcohol precursor, with the alkylating agent dissolved in a nonpolar organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. This approach avoids the need for expensive, anhydrous solvents and hazardous reagents like sodium hydride, making the process safer, more economical, and environmentally friendlier.

Process optimization for scale-up also involves minimizing the number of synthetic steps. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient for large-scale production than a lengthy linear synthesis. Furthermore, purification methods must be amenable to large quantities. While laboratory-scale purification often relies on chromatography, industrial processes favor crystallization, distillation, or liquid-liquid extraction, which are more cost-effective and easier to implement on a large scale. The development of continuous flow processes, as opposed to traditional batch processing, can also offer significant advantages in terms of safety, consistency, and throughput for the industrial synthesis of fine chemicals like ((2-(2-Bromoethoxy)ethoxy)methyl)benzene.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 2 Bromoethoxy Ethoxy Methyl Benzene

Nucleophilic Substitution Reactions Involving the Bromoethoxy Group

The terminal bromoethoxy group is a primary site for nucleophilic substitution reactions. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. msu.eduyoutube.com This makes the compound susceptible to attack by a wide variety of nucleophiles. The reactivity of alkyl halides in nucleophilic substitution generally follows the order I > Br > Cl > F, placing alkyl bromides as versatile substrates for these transformations. libretexts.org

The reaction typically proceeds via an S(_N)2 mechanism, especially with strong nucleophiles, leading to the displacement of the bromide ion. Common nucleophiles that can react with ((2-(2-Bromoethoxy)ethoxy)methyl)benzene include:

Amines: Primary and secondary amines can displace the bromide to form the corresponding substituted aminoethoxy derivatives.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their respective alkoxides and phenoxides, which are potent nucleophiles for ether synthesis.

Thiols: Thiolates, generated from thiols and a base, readily react to form thioethers.

Carboxylates: Carboxylate anions can be used to form ester derivatives.

Cyanide: The cyanide ion is a strong nucleophile that can introduce a nitrile functionality.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. For instance, the reaction with primary or secondary amines is a common strategy for introducing amino functionalities, which are prevalent in biologically active compounds. Similarly, reaction with phenols can be employed in the synthesis of more elaborate aryl ethers. The bifunctional nature of molecules like ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, combining a reactive alkyl halide with a protecting group, makes them valuable building blocks in multi-step syntheses, including the preparation of macrocycles. core.ac.uknih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| R-NH₂ (Primary Amine) | Secondary Amine | R'-Br + R-NH₂ → R'-NH-R + HBr |

| R-OH (Alcohol) + Base | Ether | R'-Br + R-O⁻ → R'-O-R + Br⁻ |

| Ar-OH (Phenol) + Base | Aryl Ether | R'-Br + Ar-O⁻ → R'-O-Ar + Br⁻ |

| R-SH (Thiol) + Base | Thioether | R'-Br + R-S⁻ → R'-S-R + Br⁻ |

| CN⁻ (Cyanide) | Nitrile | R'-Br + CN⁻ → R'-CN + Br⁻ |

Reactivity of the Benzyl (B1604629) Ether Linkage under Diverse Conditions

The benzyl ether linkage is a common protecting group for alcohols in organic synthesis due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, often mild, conditions. chemrxiv.org The reactivity of the benzyl ether in ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is a critical aspect of its chemical profile.

Hydrogenolysis: One of the most common methods for cleaving benzyl ethers is catalytic hydrogenolysis. ambeed.comyoutube.com This reaction is typically carried out using a palladium, platinum, or nickel catalyst in the presence of hydrogen gas. acsgcipr.orgrsc.org The reaction proceeds via the cleavage of the carbon-oxygen bond at the benzylic position, yielding the deprotected alcohol and toluene. youtube.com The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups. acsgcipr.orgresearchgate.net

Acidic Cleavage: Benzyl ethers can also be cleaved under acidic conditions. Strong protic acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack. However, this method is often limited to substrates that can withstand harsh acidic environments. organic-chemistry.org Lewis acids, such as boron tribromide (BBr(_3)), boron trichloride (B1173362) (BCl(_3)), and tin(IV) chloride (SnCl(_4)), are also effective reagents for benzyl ether cleavage. researchgate.netatlanchimpharma.comorganic-chemistry.org The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com Some Lewis acids exhibit selectivity; for instance, SnCl(_4) has been shown to cleave benzyl esters while leaving benzyl ethers intact under certain conditions. cdnsciencepub.com

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often used for the oxidative deprotection of p-methoxybenzyl (PMB) ethers, but it can also cleave simple benzyl ethers, albeit more slowly. organic-chemistry.orgnih.gov The reaction is believed to proceed through a single-electron transfer mechanism. Other oxidative methods, such as using ozone, have also been reported. organic-chemistry.org

Table 2: Conditions for Benzyl Ether Cleavage

| Method | Reagents and Conditions | Products | General Comments |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, Pt/C, or Raney-Ni | Alcohol + Toluene | Mild conditions, but sensitive to other reducible groups. ambeed.comacsgcipr.org |

| Acidic Cleavage (Protic Acid) | Strong acids (e.g., HBr, HI) | Alcohol + Benzyl Halide | Harsh conditions, limited substrate scope. organic-chemistry.org |

| Acidic Cleavage (Lewis Acid) | BBr₃, BCl₃, SnCl₄ | Alcohol + Benzyl derivative | Often milder than protic acids, can show selectivity. researchgate.netatlanchimpharma.com |

| Oxidative Cleavage | DDQ, Ozone | Alcohol + Benzaldehyde/Benzoic Acid | Useful when hydrogenolysis or acidic conditions are not suitable. organic-chemistry.orgnih.gov |

Aromatic Ring Reactivity and Electrophilic Substitution Considerations

The benzene (B151609) ring in ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is subject to electrophilic aromatic substitution reactions. The alkoxy substituent (–OCH(_2)CH(_2)OCH(_2)Ph) attached to the ring acts as an activating group, making the ring more susceptible to electrophilic attack than benzene itself. organicmystery.comlibretexts.org This activation is due to the resonance effect, where the lone pairs of electrons on the oxygen atom adjacent to the ring are delocalized into the aromatic system, increasing the electron density of the ring. chemguide.co.uk

The alkoxy group is also an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the substituent. chemguide.co.ukncert.nic.in This is because the resonance structures that delocalize the oxygen's lone pairs place a negative charge on the ortho and para carbons, making them more nucleophilic. msu.edu

Common electrophilic aromatic substitution reactions that could be performed on this molecule include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (–NO(_2)) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (–SO(_3)H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. uomustansiriyah.edu.iq

The specific conditions for these reactions would need to be chosen carefully to avoid side reactions involving the bromoethoxy group or the benzyl ether linkage. For example, strong Lewis acids used in Friedel-Crafts reactions could potentially cleave the benzyl ether.

Participation in Cross-Coupling Reactions and Other Catalyzed Transformations

While the primary reactive site for coupling reactions on ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is the terminal bromide, the molecule as a whole can be a precursor for more complex structures through various catalyzed transformations.

The bromoethoxy group can participate in reactions analogous to those of other alkyl bromides. For instance, it can be a substrate in palladium-catalyzed cross-coupling reactions, although these are more commonly performed with aryl or vinyl halides. nih.govmit.edu The C(sp³)-Br bond can undergo oxidative addition to a low-valent metal center, initiating a catalytic cycle.

More significantly, this compound is a valuable building block for the synthesis of macrocycles and other complex architectures. core.ac.uknih.gov The bromoethoxy group provides a reactive handle for intramolecular cyclization reactions. For example, a molecule containing both this bromoethoxy moiety and a nucleophilic group (such as a phenol (B47542) or an amine) at another position could undergo an intramolecular Williamson ether synthesis or amination to form a macrocyclic ether or amine, respectively. Such strategies are widely employed in the synthesis of host-guest systems, ionophores, and other functional molecules. researchgate.netrsc.org

Furthermore, while the benzene ring itself is not functionalized for direct participation in common cross-coupling reactions like Suzuki or Heck couplings (which typically require an aryl halide or triflate), it could be functionalized through electrophilic aromatic substitution as described in the previous section. For instance, bromination of the aromatic ring would introduce a second reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of even more complex, poly-aromatic structures. acs.orgacs.orgrsc.org

Applications of 2 2 Bromoethoxy Ethoxy Methyl Benzene in the Synthesis of Complex Organic Architectures

Utility as a Precursor in Pharmaceutical Intermediate Synthesis

There is no specific data in the reviewed scientific literature demonstrating the use of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene as a precursor for the synthesis of pharmaceutical intermediates. While structurally related bromo-ether compounds are generally utilized as linkers or side-chain precursors in medicinal chemistry, specific examples employing this exact molecule are not documented. The synthesis of complex pharmaceutical agents often involves multi-step processes where bifunctional molecules are used to connect different pharmacophores or to build up a molecular scaffold.

Application in the Construction of Agrochemical Lead Compounds

Similarly, a search of relevant literature and patent databases did not yield any instances of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene being used in the construction of agrochemical lead compounds. The development of new pesticides and herbicides frequently relies on the synthesis of novel molecular frameworks, and while flexible ether linkages are common in such compounds, the application of this specific building block has not been reported.

Integration into Polymer Synthesis and Advanced Material Development

No specific research articles or patents were identified that describe the integration of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene into polymer chains or its use in the development of advanced materials. In materials science, molecules with similar structures can be used to synthesize specialty polymers, such as crown ethers or other macrocycles, which have applications in host-guest chemistry and materials science. researchgate.netbohrium.comnih.gov For instance, the synthesis of [2.2]paracyclophanes and other macrocycles often involves the use of bifunctional precursors to construct the cyclic architecture. uni-regensburg.debeilstein-journals.orgnih.govmdpi.com However, there are no specific examples that utilize ((2-(2-Bromoethoxy)ethoxy)methyl)benzene for these purposes.

Role as a Building Block in Chemical Biology Probes and Conjugates

The role of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene as a building block for chemical biology probes or bioconjugates is not described in the available literature. Such applications typically require linkers to attach fluorescent dyes, affinity tags, or other reporter molecules to a biomolecule of interest. The flexible and hydrophilic nature of the ethylene (B1197577) glycol chain in this compound would theoretically be advantageous for such applications, but no concrete examples have been published.

Analytical and Spectroscopic Characterization Techniques for 2 2 Bromoethoxy Ethoxy Methyl Benzene in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, both ¹H and ¹³C NMR provide specific information about the electronic environment of each nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each non-equivalent proton. The aromatic protons of the monosubstituted benzene (B151609) ring typically appear in the range of 7.2-7.4 ppm. The benzylic protons (Ar-CH₂ -O) are expected to produce a singlet around 4.5 ppm. The four methylene (B1212753) groups (-CH₂ -) in the diethoxy chain will each produce a triplet due to coupling with adjacent methylene protons. The protons closest to the electronegative bromine atom are the most deshielded.

¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. The carbons of the benzene ring would appear in the aromatic region (127-138 ppm). The benzylic carbon (Ar-C H₂-O) would be found around 73 ppm, while the other aliphatic carbons in the ether linkages would resonate between 67-72 ppm. The carbon atom directly bonded to the bromine (C H₂-Br) is expected to have a chemical shift in the range of 30-40 ppm due to the influence of the halogen. libretexts.orglibretexts.orgoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C₆H₅- | 7.20 - 7.40 | Multiplet | 127.0 - 129.0 (CH) |

| C₆H₅-C (quat.) | - | - | ~138.0 |

| -CH₂-Ph | ~4.57 | Singlet | ~73.3 |

| -O-CH₂-CH₂-O- | ~3.71 | Triplet | ~71.2 |

| -O-CH₂-CH₂-O- | ~3.68 | Triplet | ~70.1 |

| -O-CH₂-CH₂-Br | ~3.82 | Triplet | ~67.5 |

| -CH₂-Br | ~3.50 | Triplet | ~30.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn confirms its elemental composition. For ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, with the molecular formula C₁₁H₁₅BrO₂, the calculated monoisotopic mass is 258.02554 Da. nih.gov An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct molecular formula.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or tandem mass spectrometry (MS/MS), offers insight into the molecule's structure. The fragmentation of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is expected to follow predictable pathways for ethers and benzyl (B1604629) compounds. wikipedia.org The most characteristic fragmentation is the cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. This peak is often the base peak in the mass spectra of benzyl-containing compounds. Other significant fragments arise from the cleavage of the ether linkages and the loss of the bromoethyl group.

Table 2: Predicted Major Mass Fragments for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene

| m/z | Fragment Ion Structure | Description |

| 258/260 | [C₁₁H₁₅BrO₂]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| 151 | [C₇H₇OCH₂CH₂O]⁺ | Loss of bromoethyl radical (•CH₂CH₂Br) |

| 123/125 | [BrCH₂CH₂O]⁺ | Fragment from cleavage of ether bond |

| 107 | [C₇H₇O]⁺ | Benzyloxy fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene would exhibit characteristic bands confirming its key structural features.

The spectrum would show absorptions for both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The most prominent feature for this molecule is expected to be a strong, broad absorption band in the 1150-1050 cm⁻¹ range, which is characteristic of the C-O-C stretching of the ether linkages. The C-Br stretch would be observed in the fingerprint region, typically between 690 cm⁻¹ and 515 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1605, 1500 | Aromatic C=C Stretch | Medium |

| 1150 - 1050 | C-O-C Ether Stretch | Strong, Broad |

| 690 - 515 | C-Br Stretch | Medium to Strong |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation Strategies

Chromatographic techniques are indispensable for assessing the purity of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene and for its isolation from reaction mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used for compounds of this polarity. A C18 stationary phase column with a mobile phase gradient of acetonitrile (B52724) and water would effectively separate the target compound from potential impurities, such as starting materials or by-products from its synthesis. sielc.com Detection is commonly achieved using a UV detector, monitoring at a wavelength where the benzene ring absorbs, such as 254 nm. For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds. ((2-(2-Bromoethoxy)ethoxy)methyl)benzene can be analyzed on a non-polar or medium-polarity capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase). A temperature program would be necessary to ensure efficient elution. A Flame Ionization Detector (FID) provides excellent sensitivity for purity assessment, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the main component and any minor impurities.

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC Method | GC Method |

| Technique | Reversed-Phase HPLC | Gas Chromatography |

| Stationary Phase | C18 (Octadecyl silane) | 5% Phenyl Polysiloxane |

| Mobile/Carrier Phase | Acetonitrile/Water Gradient | Helium |

| Detector | UV-Vis (e.g., 254 nm) | FID or Mass Spectrometer (MS) |

| Primary Use | Purity Assessment, Preparative Isolation | Purity Assessment, Impurity Identification (GC-MS) |

Computational and Theoretical Investigations of 2 2 Bromoethoxy Ethoxy Methyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The electronic structure and reactivity of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene can be extensively studied using quantum chemical calculations, primarily through Density Functional Theory (DFT). mdpi.com These methods provide fundamental insights into the molecule's behavior at an electronic level. A typical approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model the electronic distribution. irjweb.comajchem-a.com

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comphyschemres.org

To visualize reactivity, a Molecular Electrostatic Potential (MEP) map can be generated. researchgate.netthaiscience.info This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, negative potential is expected around the oxygen atoms and the benzene (B151609) ring's π-system, while positive potential would be anticipated near the hydrogen atoms.

For a more quantitative prediction of reactive sites, Fukui functions can be calculated. wikipedia.orgresearchgate.net These functions describe the change in electron density when an electron is added or removed. The condensed Fukui function for nucleophilic attack (f+) identifies the most likely sites to be attacked by a nucleophile, whereas the function for electrophilic attack (f-) indicates sites prone to attack by an electrophile. scm.comschrodinger.com In this molecule, the carbon atom attached to the bromine (C-Br) is expected to have a high f+ value, marking it as a primary site for nucleophilic substitution.

| Property | Calculated Value (Hypothetical) | Description |

| EHOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.15 D | Measure of the molecule's overall polarity |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | 0.95 eV | Energy released when an electron is added |

Conformational Analysis and Energetic Profiles through Molecular Mechanics and Dynamics

The significant flexibility of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, arising from several rotatable single bonds (C-C and C-O) in its ether chain, necessitates a thorough conformational analysis to understand its preferred three-dimensional structures. rsc.org

A common computational strategy begins with a conformational search using Molecular Mechanics (MM), employing a force field like MMFF94 or AMBER. nih.govyoutube.com This computationally inexpensive method systematically or randomly rotates the key dihedral angles to generate a large number of possible conformers. Each conformer is then subjected to energy minimization to identify a set of unique, low-energy structures.

| Conformer ID | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (298.15 K) |

| Conf-1 | -178.5° (anti) | 179.2° (anti) | 0.00 | 65.1% |

| Conf-2 | 65.3° (gauche) | 178.9° (anti) | 0.85 | 22.3% |

| Conf-3 | -177.9° (anti) | -68.1° (gauche) | 1.10 | 12.6% |

Prediction of Spectroscopic Properties via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR spectra is a well-established computational task. The process typically involves using the Boltzmann-averaged energies of the low-energy conformers obtained from the analysis described in section 6.2. For each significant conformer, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at a DFT level of theory (e.g., B3LYP/6-311+G(2d,p)). acs.orgnih.gov The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org The final predicted spectrum is a weighted average of the spectra of the individual conformers based on their Boltzmann populations.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a vibrational frequency calculation on the optimized molecular structure. dtic.mil These calculations, typically done at the DFT level, yield a set of harmonic vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-O-C ether stretching, or C-Br stretching. spectroscopyonline.com Due to approximations in the computational model and the neglect of anharmonicity, the calculated frequencies are often systematically higher than experimental values. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. ajchem-a.com

| Nucleus | Atom Group | Predicted Chemical Shift (δ, ppm) (Hypothetical) |

| 1H | Aromatic (C₆H₅) | 7.25 - 7.40 |

| 1H | Benzyl (B1604629) (-CH₂-Ph) | 4.58 |

| 1H | Ethoxy (-O-CH₂-CH₂-O-) | 3.65 - 3.80 |

| 1H | Bromoethoxy (-CH₂-Br) | 3.55 |

| 13C | Aromatic (C₆H₅) | 127.5 - 138.0 |

| 13C | Benzyl (-CH₂-Ph) | 73.2 |

| 13C | Ethoxy (-O-CH₂-CH₂-O-) | 69.5 - 71.0 |

| 13C | Bromoethoxy (-CH₂-Br) | 33.5 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Scaled Frequency (cm⁻¹) (Hypothetical) |

| Aromatic C-H Stretch | 3180 - 3120 | 3055 - 3000 |

| Aliphatic C-H Stretch | 3080 - 2950 | 2960 - 2835 |

| C-O-C Stretch (Ether) | 1185 | 1138 |

| C-Br Stretch | 680 | 653 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. researchgate.net A reaction of primary interest for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene is the bimolecular nucleophilic substitution (SN2) at the carbon center attached to the bromine atom. nih.govacs.orgresearchgate.net

To model such a reaction, one would define the reactants (e.g., the molecule and a nucleophile like hydroxide (B78521), OH⁻) and the products (the corresponding alcohol and bromide ion). The primary goal is to locate the transition state (TS) on the potential energy surface that connects these two states. researchgate.net Methods such as Quadratic Synchronous Transit (QST2/QST3) or the Nudged Elastic Band (NEB) can be employed to find an approximate TS structure. numberanalytics.com This structure is then fully optimized using algorithms designed for locating saddle points. A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mit.edu This imaginary frequency corresponds to the vibrational mode along the reaction coordinate—in an SN2 reaction, this involves the simultaneous breaking of the C-Br bond and the formation of the C-Nu bond.

| Parameter | Description | Calculated Value (kcal/mol) (Hypothetical) |

| EReactants | Energy of ((2-(2-Br...)ethoxy)methyl)benzene + OH⁻ | 0.0 |

| ETransition State | Energy of the Sₙ2 transition state structure | +22.5 |

| EProducts | Energy of the resulting alcohol + Br⁻ | -15.0 |

| Activation Energy (ΔE‡) | ETS - EReactants | 22.5 |

| Reaction Energy (ΔErxn) | EProducts - EReactants | -15.0 |

Future Research Directions and Emerging Applications of 2 2 Bromoethoxy Ethoxy Methyl Benzene

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. researchgate.netnih.govuniroma1.it Future research into the synthesis of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene will likely focus on methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

One promising avenue is the application of phase-transfer catalysis (PTC) for the etherification steps in its synthesis. PTC can facilitate reactions between water-soluble and organic-soluble reactants, often allowing for the use of milder reaction conditions and greener solvents like water, thereby reducing the need for volatile and hazardous organic solvents. acs.orgacs.orgwikipedia.orgdalalinstitute.comslideshare.net Another area of exploration is the development of biocatalytic methods . Enzymes, with their high specificity and ability to operate under mild conditions, offer a sustainable alternative to traditional chemical catalysts for constructing ether linkages. nih.govacs.org Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene could lead to highly efficient and environmentally friendly production processes.

Furthermore, the principles of atom economy will guide the design of new synthetic pathways. rsc.org This involves maximizing the incorporation of all materials used in the process into the final product. Future synthetic strategies may also leverage flow chemistry , which offers advantages in terms of safety, scalability, and process control, contributing to a more sustainable manufacturing process.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, use of greener solvents, reduced byproducts. dalalinstitute.com | Development of highly efficient and recyclable phase-transfer catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Identification and engineering of enzymes for specific ether bond formation. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. | Optimization of reactor design and reaction conditions for continuous production. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of the terminal bromide in ((2-(2-Bromoethoxy)ethoxy)methyl)benzene makes it a versatile handle for a wide array of chemical transformations. While its reaction with nucleophiles like thiols is well-established for bioconjugation, precisepeg.combroadpharm.com there is significant potential for exploring other, less conventional reactions.

A key area for future investigation is the application of this compound in click chemistry . broadpharm.comlabinsights.nl For instance, the bromide could be converted to an azide, which can then readily participate in copper-catalyzed or strain-promoted cycloaddition reactions. This would open up a vast toolbox for creating complex molecular architectures and bioconjugates under mild conditions.

Further research could also focus on leveraging the ether linkages within the molecule. While generally stable, these ethers could potentially be cleaved under specific conditions, allowing for the controlled release of conjugated molecules. The development of stimuli-responsive linkers based on this scaffold, which cleave in response to changes in pH, redox potential, or specific enzymes, is a particularly exciting prospect.

| Transformation/Derivatization | Potential Application | Research Direction |

| Conversion to Azide for Click Chemistry | Bioconjugation, materials science, drug discovery. broadpharm.com | Development of efficient and clean methods for the azidation of the terminal bromide. |

| Nucleophilic Substitution with Diverse Nucleophiles | Synthesis of novel functional molecules. | Exploring reactions with a broader range of nucleophiles beyond thiols. |

| Stimuli-Responsive Cleavage of Ether Linkages | Controlled drug release, smart materials. | Design of derivatives with cleavable ether bonds responsive to specific triggers. |

Expansion into Advanced Functional Materials and Nanotechnology

The unique combination of a hydrophobic benzyl (B1604629) group and a hydrophilic diethylene glycol chain gives ((2-(2-Bromoethoxy)ethoxy)methyl)benzene amphiphilic character. This property can be exploited in the development of advanced functional materials and in the field of nanotechnology.

One emerging application is in the surface modification of materials . By grafting this molecule onto surfaces, their properties, such as hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, can be tailored. universci.com This is particularly relevant for the development of biomedical devices and implants. biochempeg.com The terminal bromide allows for covalent attachment to a variety of substrates.

In nanotechnology, this compound can serve as a versatile linker for the functionalization of nanoparticles . For instance, it can be used to attach targeting ligands, drugs, or imaging agents to the surface of gold nanoparticles or liposomes, creating sophisticated drug delivery systems. creativepegworks.com The polyethylene (B3416737) glycol (PEG) component enhances the biocompatibility and circulation time of these nanoparticles. universci.com The self-assembly of derivatives of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene into micelles or vesicles for drug encapsulation is another promising area of research. creativepegworks.com

| Application Area | Specific Use | Key Advantages |

| Surface Modification | Coating of biomedical implants, biosensors. | Improved biocompatibility, reduced biofouling. universci.combiochempeg.com |

| Nanoparticle Functionalization | Drug delivery systems, diagnostic probes. | Enhanced stability, biocompatibility, and targeting capabilities of nanoparticles. creativepegworks.com |

| Self-Assembling Systems | Micelles and vesicles for drug encapsulation. | Controlled release of therapeutic agents. |

Interdisciplinary Research Synergies in Medicinal and Materials Chemistry

The true potential of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene lies at the interface of medicinal and materials chemistry. Its structure is ideally suited for bridging these two fields, leading to innovative solutions for complex biomedical challenges.

In the realm of targeted drug delivery , this molecule can act as a heterobifunctional linker, connecting a targeting moiety (like an antibody or peptide) to a therapeutic agent. purepeg.comchempep.com The benzyl group can be deprotected to reveal a hydroxyl group for further functionalization, while the bromide allows for attachment of the drug. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. This is particularly relevant for the development of next-generation antibody-drug conjugates (ADCs). biochempeg.com

Furthermore, the synergy between this compound and materials science can be seen in the development of drug-eluting coatings for medical devices. By incorporating drugs linked via ((2-(2-Bromoethoxy)ethoxy)methyl)benzene into polymer matrices, a controlled and localized release of therapeutics can be achieved. The synergistic effect of combining this linker with stimuli-responsive polymers could lead to "smart" materials that release drugs on demand. nih.gov

| Interdisciplinary Area | Specific Application | Future Research Focus |

| Targeted Drug Delivery | Antibody-drug conjugates (ADCs), peptide-drug conjugates. | Design of cleavable linkers for controlled drug release at the target site. |

| Biomaterial Surface Engineering | Surface modification of implants to promote tissue integration. | Covalent attachment of bioactive molecules to surfaces via the linker. |

| Smart Drug Delivery Systems | Stimuli-responsive hydrogels and nanoparticles. | Integration of the linker into materials that respond to biological cues. |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for ((2-(2-Bromoethoxy)ethoxy)methyl)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Williamson ether synthesis , involving alkylation of a phenolic oxygen or substitution reactions with bromoethyl intermediates. For example, analogous bromoethylbenzene derivatives are synthesized by reacting phenethyl alcohol with HBr under reflux (110°C), followed by purification via fractional distillation under reduced pressure . Optimization includes controlling stoichiometric ratios (e.g., HBr:alcohol ~1.2:1), inert atmospheres to prevent oxidation, and using drying agents (anhydrous K₂CO₃) to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing ((2-(2-Bromoethoxy)ethoxy)methyl)benzene?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies substituent positions and confirms ether linkages. For example, δ ~3.6–4.2 ppm in ¹H NMR corresponds to -OCH₂CH₂Br protons .

- GC-MS monitors purity and detects byproducts (e.g., residual alcohols or diethyl ethers) .

- HPLC (e.g., retention time ~1.29 minutes under TFA-modified conditions) quantifies enantiomeric excess in chiral derivatives .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The terminal bromine acts as a leaving group , enabling SN2 reactions with amines, thiols, or alkoxides. For example, bromoethylbenzene reacts with methylamine to form N-methylphenethylamine derivatives. Kinetic studies (e.g., using conductivity assays) show rate dependence on solvent polarity (DMF > THF) and steric hindrance from the ethoxy-methyl-benzene backbone .

Advanced Research Questions

Q. What strategies mitigate competing elimination pathways during functionalization of ((2-(2-Bromoethoxy)ethoxy)methyl)benzene?

- Methodology :

- Base selection : Weak bases (e.g., K₂CO₃) favor substitution over E2 elimination.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.

- Temperature control : Lower temperatures (0–25°C) reduce thermal elimination. For example, in analogous bromoethyl systems, yields drop from 90% to <50% when reactions exceed 60°C .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodology :

- Acidic conditions : The ether linkage may hydrolyze. Stability tests (e.g., 1M HCl, 25°C, 24h) monitored via TLC show degradation products like diols.

- Basic conditions : SN2 displacement of bromine occurs, forming ethoxy derivatives.

- Oxidative conditions : Radical initiators (e.g., AIBN) induce C-Br bond cleavage, studied via ESR spectroscopy .

Q. What computational methods predict regioselectivity in cross-coupling reactions involving ((2-(2-Bromoethoxy)ethoxy)methyl)benzene?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. For example, bromine’s electron-withdrawing effect directs palladium catalysts to the β-position, validated by experimental yields (>80%) when arylboronic acids are used .

Data Contradictions and Resolution

- Synthesis Yield Variability : Patent data reports >90% yields for bromoethylbenzene synthesis, while smaller-scale studies note ~70–80%. Resolution: Scaling effects (e.g., inefficient HBr gas dispersion in small batches) and purification methods (distillation vs. column chromatography) account for discrepancies.

- Thermal Stability : Some studies suggest decomposition at 100°C, while others report stability up to 120°C. Likely factors include trace moisture or impurities accelerating degradation.

Applications in Drug Development

Q. How is ((2-(2-Bromoethoxy)ethoxy)methyl)benzene utilized as a building block in bioactive molecule synthesis?

- Methodology : The compound serves as a spacer in prodrugs or antibody-drug conjugates. For example, its bromine moiety links to cytotoxic agents (e.g., diazaspirodec-ene carboxamides) via nucleophilic substitution, as seen in anticancer candidates with LCMS-confirmed [M+H]⁺ peaks at m/z 715 .

Safety and Handling

Q. What precautions are necessary when handling ((2-(2-Bromoethoxy)ethoxy)methyl)benzene?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.